(2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol
Overview
Description
Rp-8-Br-cGMPS is a cGMP analog which blocks cGMP dependent protein kinase.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Rp-8-BrcGMPS, is the cyclic guanosine monophosphate (cGMP)-dependent protein kinases . These kinases play a crucial role in various cellular processes, including cell proliferation and survival .
Mode of Action
Rp-8-BrcGMPS acts as a potent inhibitor of cGMP-dependent protein kinases . It competes with cGMP, thereby inhibiting the relaxation elicited by 8-Br-cGMP in isolated rabbit aorta contracted by phenylephrine . This competitive inhibition disrupts the normal functioning of the kinases, leading to changes in cellular processes.
Pharmacokinetics
Rp-8-BrcGMPS is a membrane-permeant cyclic GMP antagonist, which means it can easily cross cell membranes . This stability, combined with its lipophilicity, enhances its bioavailability .
Result of Action
The inhibition of cGMP-dependent protein kinases by Rp-8-BrcGMPS leads to a decrease in cell proliferation and survival . In the context of cancer cells, this can result in the suppression of tumor progression . For instance, it has been shown to decrease the phosphorylation of EGFR (Y992) and downstream proteins phospholipase Cγ1 (PLC γ1) (Y783), calmodulin kinase II (T286), and inhibit cytoplasmic Ca2+ release as well as PKC transferring to cell membrane .
Action Environment
The action of Rp-8-BrcGMPS can be influenced by various environmental factors. For instance, its effectiveness can depend on the type of biosystem, its membrane properties, and kinase content . Preincubation is important for its action, as the production of intracellular cyclic GMP initiated by a first messenger is much faster than the antagonist can penetrate the membrane when given extracellularly .
Properties
IUPAC Name |
(2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6PS/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(18)5(17)4(22-8)2-21-23(19,20)24/h1,4,8,17-18H,2H2,(H2,12,13,15)(H2,19,20,24)/t4-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBRWLDMUXONRI-SPGJFGJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(=C(C(O3)COP(=S)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3C(=C([C@H](O3)COP(=S)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN5O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933942 | |
Record name | O-{[5-(8-Bromo-2-imino-1,2-dihydro-9H-purin-9-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-yl]methyl} dihydrogen phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150418-07-8 | |
Record name | 8-Bromoguanosino-3',5'-cyclic monophosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150418078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-{[5-(8-Bromo-2-imino-1,2-dihydro-9H-purin-9-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-yl]methyl} dihydrogen phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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